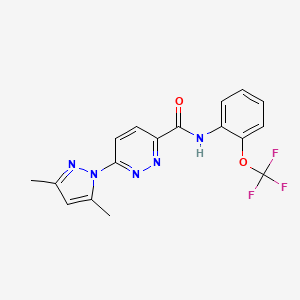

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c1-10-9-11(2)25(24-10)15-8-7-13(22-23-15)16(26)21-12-5-3-4-6-14(12)27-17(18,19)20/h3-9H,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKXGMJPVZFNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354). One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354). This can include the use of catalysts, specific solvents, and temperature control to achieve the desired product[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄)[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354)[{{{CITATION{{{2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Biology: Investigated for its potential biological activity, such as antimicrobial and antifungal properties[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Industry: Applied in the development of new materials and chemical processes[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354)[{{{CITATION{{{2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). For example, it may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). The exact mechanism can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

Compound 6b ():

- Structure : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide.

- Molecular Weight : 485.25 g/mol.

- Key Differences: Pyrazole Substitution: 1-(4-fluorophenyl) and 5-p-tolyl groups introduce bulkier aromatic substituents compared to the target compound’s 3,5-dimethylpyrazole.

- Implications : The tert-butyl groups in 6b likely increase metabolic stability but reduce solubility compared to the target compound’s smaller substituents .

Patent Compound ():

- Structure : N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide.

- Key Differences :

- Pyrazole Substitution : 2-methyl and 5-pentafluoroethyl groups create extreme lipophilicity (predicted logP > 5) versus the target’s balanced 3,5-dimethyl substitution.

- Phenyl Ring : A 4-chloro-3-carbamoylphenyl group replaces the 2-(trifluoromethoxy)phenyl, altering electronic properties and binding affinity.

- Implications : The pentafluoroethyl group may enhance insecticidal activity but introduce toxicity risks .

Pyridazine-Based Analogs

Crystalline Forms ():

- Structure: 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D₃)pyridazine-3-carboxamide.

- Isotopic Labeling: Methyl-D₃ group may aid pharmacokinetic studies, unlike the non-deuterated target compound.

- Implications : The methoxy and triazole groups could improve target engagement in enzyme inhibition .

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C15H14F3N5O |

| Molar Mass | 343.29 g/mol |

| IUPAC Name | This compound |

The compound features a pyrazole ring, which is known for its diverse biological activities. The incorporation of trifluoromethoxy and pyridazine moieties enhances its chemical stability and biological interactions.

Pharmacological Effects

Research indicates that compounds with a pyrazole nucleus exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity : Various pyrazole derivatives have shown significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Pyrazole derivatives have been evaluated for their anticancer potential. Some compounds have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Antimicrobial Activity : The antimicrobial properties of pyrazole derivatives have also been explored. Certain compounds showed effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, suggesting their utility in treating bacterial infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .

- Receptor Modulation : The structural features of this compound allow it to bind to various receptors involved in pain and inflammation pathways, modulating their activity and leading to therapeutic effects .

Study on Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of various pyrazole derivatives, the compound demonstrated significant inhibition of edema in animal models comparable to standard anti-inflammatory drugs like ibuprofen. The results indicated an inhibition percentage ranging from 60% to 80% at specific concentrations .

Anticancer Activity Evaluation

Another research effort focused on the anticancer potential of similar pyrazole compounds found that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that modifications in the pyrazole structure can enhance cytotoxicity against cancer cells .

Antimicrobial Testing

A series of tests against common pathogens revealed that the compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide?

Answer:

The synthesis of this compound typically involves coupling pyridazine-3-carboxamide derivatives with substituted pyrazole moieties. Key steps include:

- Nucleophilic substitution : Reacting 3,5-dimethylpyrazole with a halogenated pyridazine intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazole group .

- Amide bond formation : Coupling the pyridazine core with 2-(trifluoromethoxy)aniline via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can researchers optimize reaction conditions for this compound using statistical experimental design?

Answer:

Design of Experiments (DoE) minimizes trial-and-error approaches. Key strategies:

- Factor screening : Identify critical variables (e.g., temperature, solvent, catalyst loading) using fractional factorial designs .

- Response surface methodology (RSM) : Optimize yield by modeling interactions between factors like reaction time (e.g., 12–24 hours) and base concentration (e.g., 1.0–2.0 equiv. K₂CO₃) .

- Validation : Confirm optimal conditions (e.g., 80°C, DMF solvent, 1.2 equiv. K₂CO₃) with triplicate runs to ensure reproducibility .

Advanced: How can computational modeling accelerate the development of derivatives or improve synthetic routes?

Answer:

Integrated computational-experimental frameworks enhance efficiency:

- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for pyrazole-pyridazine coupling .

- Transition state analysis : Simulate intermediates to avoid side reactions (e.g., hydrolysis of trifluoromethoxy groups) .

- Machine learning (ML) : Train models on existing reaction data to predict optimal solvents or catalysts for scale-up .

Advanced: What methodologies resolve contradictions in bioactivity data across studies?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

- Orthogonal assays : Validate target engagement using both enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., proliferation assays) .

- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to confirm binding modes to the active site vs. allosteric pockets .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) and assess batch effects (e.g., solvent/DMSO concentration differences) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of pyrazole substitution (e.g., 3,5-dimethyl groups at δ 2.1–2.3 ppm) and amide bond formation (NH resonance at δ 8.5–9.0 ppm) .

- HRMS : Verify molecular weight (expected [M+H]⁺: ~422.15) and rule out halogen impurities (e.g., Cl⁻ adducts) .

- IR spectroscopy : Detect carbonyl stretches (amide C=O at ~1680 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .

Advanced: How can researchers design analogs to improve metabolic stability or solubility?

Answer:

Rational analog design requires balancing physicochemical properties:

- LogP optimization : Replace trifluoromethoxy with polar groups (e.g., sulfonamides) to enhance aqueous solubility. Use SwissADME for predictions .

- Metabolic hotspots : Identify labile sites (e.g., pyridazine ring) via microsomal stability assays. Introduce steric hindrance (e.g., methyl groups) to block CYP450 oxidation .

- Salt formation : Improve crystallinity and bioavailability by forming hydrochloride or sodium salts .

Basic: What are best practices for ensuring reproducibility in biological assays?

Answer:

- Strict SOPs : Standardize cell passage numbers, serum batches, and incubation times (e.g., 37°C, 5% CO₂) .

- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (e.g., DMSO ≤0.1%) .

- Data documentation : Use electronic lab notebooks (ELNs) to track reagent lot numbers and instrument calibration dates .

Advanced: How can interdisciplinary approaches enhance mechanistic studies of this compound?

Answer:

- Chemical biology : Use photoaffinity probes (e.g., diazirine tags) to identify off-target protein interactions .

- Omics integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling pathways affected by treatment .

- In vivo imaging : Employ PET tracers (e.g., ¹⁸F-labeled analogs) to study biodistribution in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.